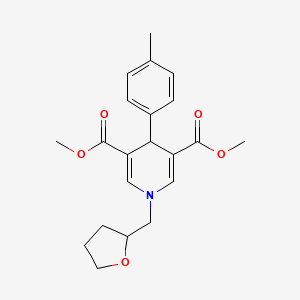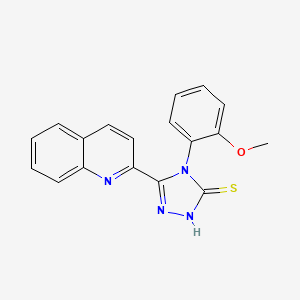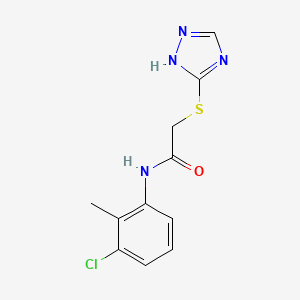![molecular formula C22H15BrFN3O3S B11089303 2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B11089303.png)
2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of bromophenyl, pyrrol, thiazolidin, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-bromophenyl and 2-fluorophenyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and fluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromophenyl)-2-[(E)-phenyl(phenylhydrazono)methyl]diazene
- 4,4’-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
Uniqueness
2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H15BrFN3O3S |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrFN3O3S/c23-14-7-9-15(10-8-14)26-11-3-4-16(26)12-19-21(29)27(22(30)31-19)13-20(28)25-18-6-2-1-5-17(18)24/h1-12H,13H2,(H,25,28)/b19-12+ |
InChI Key |
NBNHVFQDQNNSTH-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)Br)/SC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11089228.png)

![4-methoxy-N-[(2E)-4-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11089241.png)
![2,4-Dichloro-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11089249.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11089255.png)

![(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11089268.png)

![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
![Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089298.png)
![7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11089311.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11089317.png)

